(E/Z)Tamoxifen

Vue d'ensemble

Description

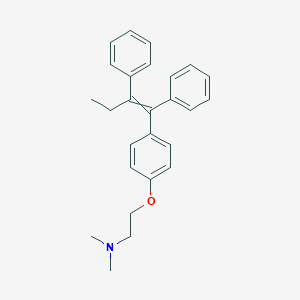

Tamoxifen is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of breast cancer. It functions as a competitive inhibitor of estradiol, blocking its effects on target organs. The compound exists in two isomeric forms, the (E) and (Z) isomers, which have been studied for their antiestrogenic properties. The (Z) isomer, in particular, is known as an active metabolite of tamoxifen and has been the focus of various synthesis methods due to its potent activity .

Synthesis Analysis

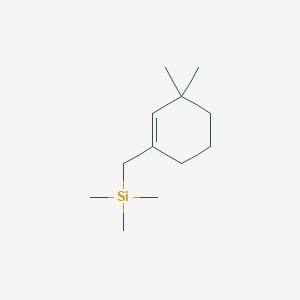

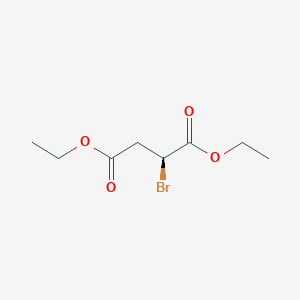

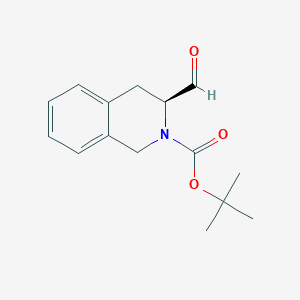

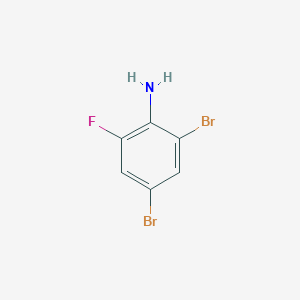

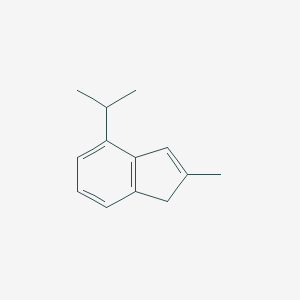

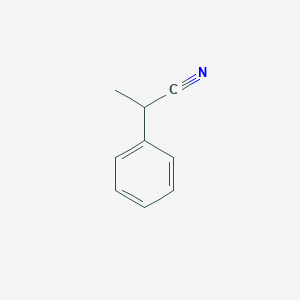

The synthesis of (Z)-4-hydroxytamoxifen has been achieved through a two-step process involving a McMurry coupling reaction followed by selective crystallization. This method utilizes 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene as a building block, providing a simple and efficient route to the desired compound . Additionally, both (E) and (Z) isomers of tamoxifen and its metabolite, hydroxytamoxifen, have been synthesized in tritium-labeled form. This labeling was accomplished by catalytic tritium-halogen exchange on brominated precursors, which is significant for studies requiring high specific activity tracers .

Molecular Structure Analysis

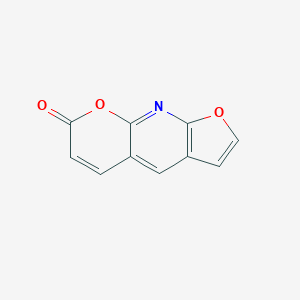

The molecular structure of tamoxifen consists of a triphenylethylene core with a side chain that includes a dimethylaminoethoxy group. This structure is crucial for its interaction with estrogen receptors. The (E) and (Z) isomers differ in the geometry around the double bond in the ethylene group, which can influence their biological activity and interaction with the estrogen receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tamoxifen isomers typically include halogenation and coupling reactions. The tritium labeling of tamoxifen isomers is particularly interesting as it involves a tritium-halogen exchange, which is a key step in creating high specific activity labeled compounds for research purposes .

Physical and Chemical Properties Analysis

Tamoxifen's physical and chemical properties are influenced by its molecular structure. The presence of the dimethylaminoethoxy group contributes to its solubility and ability to interact with biological molecules. The difference in the physical properties between the (E) and (Z) isomers, such as melting points and solubilities, can affect their pharmacokinetics and pharmacodynamics. These properties are essential for understanding the drug's behavior in biological systems and its therapeutic efficacy .

Relevant Case Studies

Tamoxifen has been used extensively in clinical settings, particularly for treating postmenopausal women with metastatic breast cancer. It has also shown efficacy in premenopausal women with recurrent breast cancer, proving to be as effective as ovarian ablation. In comparative trials, tamoxifen has demonstrated similar effectiveness to alternative endocrine treatments with reduced toxicity and no irreversible side effects. As adjuvant therapy, tamoxifen has significantly increased disease-free survival in postmenopausal women, especially in those with hormone-receptor-positive tumors. However, it has not been as beneficial in premenopausal women, where combination chemotherapy remains the preferred treatment .

Applications De Recherche Scientifique

Gastric Toxicity in Mice

Tamoxifen, widely used in research and clinically for patients, can cause gastric toxicity. In mice, a single dose led to apoptosis in over 90% of gastric parietal cells and metaplasia of zymogenic chief cells, with gastric histology returning to nearly normal within three weeks. This toxicity occurs via oral and intraperitoneal administration, across sexes and strains, and is independent of estrogen (Huh et al., 2012).

Effects on Bone Mineral Density

In postmenopausal women with breast cancer, tamoxifen has been shown to preserve bone mineral density in the lumbar spine. This study used photon absorptiometry to measure the effects of tamoxifen on bone mineral density and found a significant increase in lumbar spine bone mineral density in women treated with tamoxifen (Love et al., 1992).

Enhancement of Radiation-Induced Lung Fibrosis

Tamoxifen treatment during postmastectomy radiotherapy enhances the risk of radiation-induced lung fibrosis. The study investigated the development of lung fibrosis in breast cancer patients treated with radiotherapy, with or without simultaneous adjuvant treatment with tamoxifen. It found a significant association between tamoxifen treatment and the incidence of marked lung fibrosis (Bentzen et al., 1996).

Endometrial Cancer Risks and Benefits

Tamoxifen, while increasing the risk of endometrial cancer, especially in postmenopausal women, is also an efficacious treatment for certain forms of advanced endometrial cancer. This dual role of tamoxifen makes it a complex drug, supporting the development of endometrial cancer on one hand while also serving as a remedy for the disease (Emons et al., 2020).

Effects on Cognitive Function

Tamoxifen's effect on cognition was explored in a study assessing breast cancer patients treated with the drug. The findings suggest that current use of tamoxifen may adversely affect cognition, with more women reporting seeing their physician for memory problems than non-users. This highlights the need for further study on tamoxifen and cognition (Paganini-Hill & Clark, 2000).

Safety And Hazards

Tamoxifen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes uterine cancer, affects fertility and may harm unborn children . It may be passed in the milk and harm children . Tamoxifen is known to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in humans .

Orientations Futures

The future direction of Tamoxifen is centered on overcoming its resistance as well as repurposing of Tamoxifen in wider cancer settings . Targeting LEM4 as a biomarker for predicting Tamoxifen resistance in ER-positive breast cancer could be a viable research area in the future to overcome Tamoxifen resistance .

Propriétés

IUPAC Name |

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860081 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |

CAS RN |

7728-73-6 | |

| Record name | (E,Z)-Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

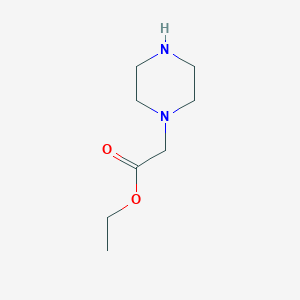

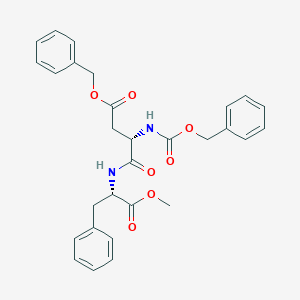

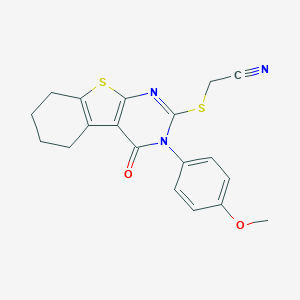

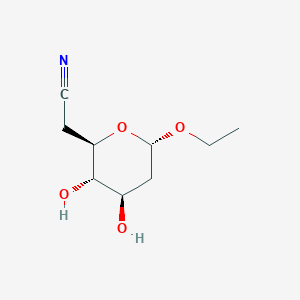

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)